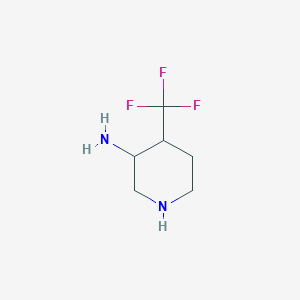amine](/img/structure/B13183715.png)
[1-(5-Methylfuran-2-YL)ethyl](propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylfuran-2-YL)ethylamine: is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol This compound features a furan ring substituted with a methyl group at the 5-position and an ethyl group at the 1-position, which is further substituted with a propylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methylfuran, which can be obtained through the methylation of furan.
Alkylation: The 5-methylfuran undergoes alkylation with ethyl bromide in the presence of a strong base such as sodium hydride to form 1-(5-methylfuran-2-yl)ethane.
Amination: The final step involves the amination of 1-(5-methylfuran-2-yl)ethane with propylamine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of 1-(5-Methylfuran-2-YL)ethylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-(5-Methylfuran-2-YL)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the propylamine moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 1-(5-Methylfuran-2-YL)ethylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: 1-(5-Methylfuran-2-YL)ethylamine is explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry:
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, ultimately influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-(5-Methylfuran-2-yl)ethanone: A related compound with a ketone group instead of the amine group.
1-(5-Methylfuran-2-yl)ethanol: An alcohol derivative of the compound.
1-(5-Methylfuran-2-yl)ethylamine: A simpler amine derivative without the propyl group.
Uniqueness:
Structural Features: The presence of both the furan ring and the propylamine group makes 1-(5-Methylfuran-2-YL)ethylamine unique, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-4-7-11-9(3)10-6-5-8(2)12-10/h5-6,9,11H,4,7H2,1-3H3 |
Clé InChI |
KECJRBDMKCEXRA-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)C1=CC=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
![6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13183638.png)
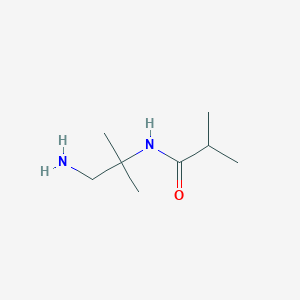
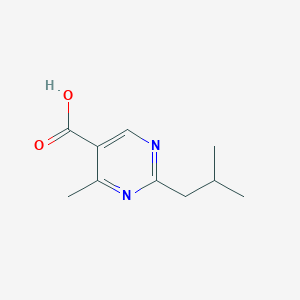
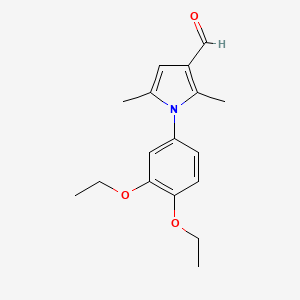
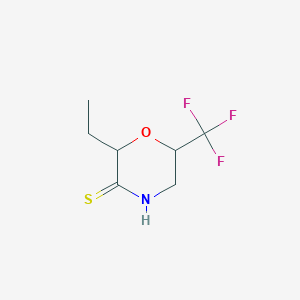
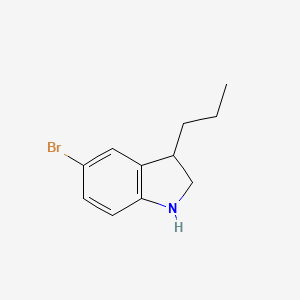
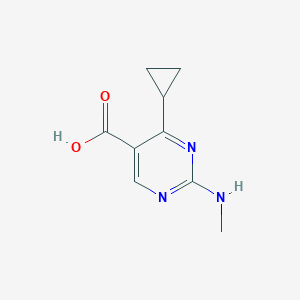
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)

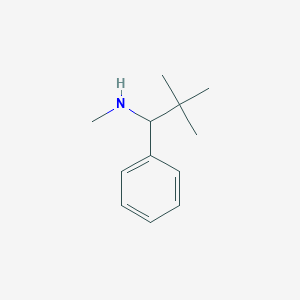
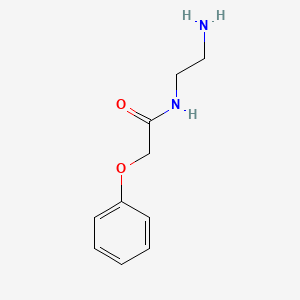
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
